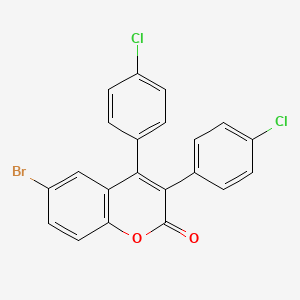

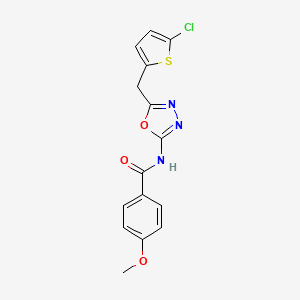

![molecular formula C18H15ClFNO6S2 B2506662 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-86-1](/img/structure/B2506662.png)

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

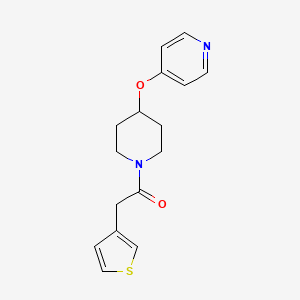

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H15ClFNO6S2 and its molecular weight is 459.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques and Reactions

Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is involved in various synthesis processes and reactions, contributing to the development of chemical compounds with potential applications in pharmaceuticals and materials science. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation to yield thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis, produce 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further modified to ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing the molecule's versatility in synthesizing thiophene derivatives (Corral & Lissavetzky, 1984).

Electrophilic and Reductive Transformations

Electrochemical studies have shown that methyl 3-halo-1-benzothiophene-2-carboxylates undergo specific transformations under controlled conditions. The reduction of these compounds follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate. This process highlights the compound's role in the electrochemical reduction and dimerization reactions, providing insights into the development of novel electrochemical synthetic methods (Rejňák et al., 2004).

Application in Functionalized Molecular Tools

The molecule also serves as a building block for creating functionalized molecular tools. For instance, the preparation and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes demonstrate the molecule's utility in synthesizing polyhalogenated platforms. These platforms can be further modified to produce a variety of stereo-defined 2,3-disubstituted benzothiophenes, showcasing its potential in the design and synthesis of complex molecular architectures (Zhao, Alami, & Provot, 2017).

Fluorescent Properties and Applications

The molecule's derivatives exhibit interesting fluorescent properties, making them suitable for applications in materials science. For example, thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes incorporated into a rigid dibenzobarrelene skeleton show strong blue fluorescence with high quantum yields. These properties indicate the molecule's potential in developing fluorescent dyes and materials with specific optical characteristics (Ishii et al., 2014).

Desulfurization Processes

In the context of environmental science, the compound's derivatives have been explored for their role in the desulfurization of gasoline. Imidazolium-based phosphoric ionic liquids, for instance, have been utilized for the extractive desulfurization of gasoline, demonstrating the compound's relevance in efforts to reduce sulfur content in fuels, thereby mitigating environmental pollution (Nie et al., 2006).

作用機序

将来の方向性

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

特性

IUPAC Name |

methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTIGEAOACUYFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)